

3-(4-cyanophenyl)propanoic acid basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-cyanophenyl)propanoic Acid

Cat. No.: B181187

[Get Quote](#)

An In-depth Technical Guide to 3-(4-cyanophenyl)propanoic Acid

This technical guide provides a comprehensive overview of the core basic properties of **3-(4-cyanophenyl)propanoic acid**, tailored for researchers, scientists, and drug development professionals. The information presented encompasses physicochemical data, its role in modern medicinal chemistry, and relevant experimental context.

Core Physicochemical Properties

3-(4-cyanophenyl)propanoic acid is a bifunctional molecule containing both a carboxylic acid and a nitrile group. Its chemical structure and basic properties are fundamental to its application in chemical synthesis and drug design.

Chemical Structure and Identifiers:

- IUPAC Name: **3-(4-cyanophenyl)propanoic acid**
- Synonyms: 4-(2-Carboxyethyl)benzonitrile, 4-Cyanobenzenepropionic acid, 4-Cyanohydrocinnamic acid
- Molecular Formula: C₁₀H₉NO₂
- Molecular Weight: 175.18 g/mol
- CAS Number: 42287-94-5

Quantitative Physicochemical Data:

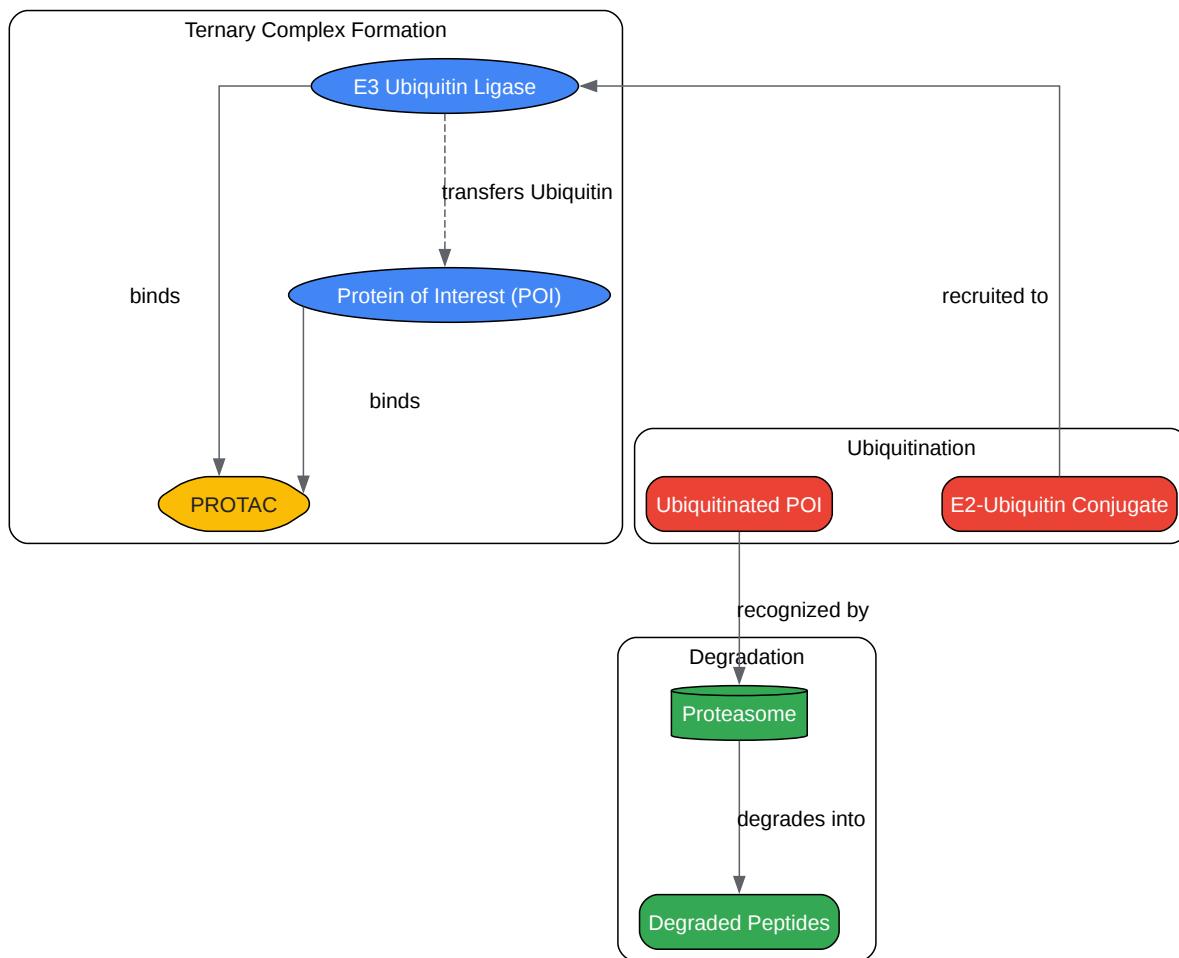
A summary of the key quantitative data for **3-(4-cyanophenyl)propanoic acid** is presented in Table 1. It is important to note that while some physical properties have been experimentally determined, others are based on computational predictions.

Property	Value	Source
Physical Form	Solid	
Melting Point	138-143 °C	
Boiling Point	362.2 ± 25.0 °C (Predicted)	
Density	1.21 ± 0.1 g/cm³ (Predicted)	
pKa	No experimental data available	
Solubility	No experimental data available	

Spectroscopic and Structural Identifiers:

Identifier	Value
SMILES	N#Cc1ccc(cc1)CCC(=O)O
InChI	1S/C10H9NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13)
InChI Key	RHIGOXBTMPLABF-UHFFFAOYSA-N

Note: No publicly available experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR) for **3-(4-cyanophenyl)propanoic acid** were found in the searched resources.


Biological Activity and Applications

The primary documented application of **3-(4-cyanophenyl)propanoic acid** is in the field of targeted protein degradation.

Role as a PROTAC Linker:

3-(4-cyanophenyl)propanoic acid is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The propanoic acid moiety of this molecule allows for covalent modification to connect the two active ends of a PROTAC.

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.

[Click to download full resolution via product page](#)

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **3-(4-cyanophenyl)propanoic acid** was not found, a common synthetic route involves the hydrolysis of its corresponding ethyl ester, ethyl 3-(4-cyanophenyl)propionate. A representative two-step procedure, adapted from literature on similar compounds, is outlined below.

Step 1: Synthesis of Ethyl 3-(4-cyanophenyl)propionate

This step involves a nickel-catalyzed cross-coupling reaction between an organozinc reagent and an ethyl halopropionate.

- Materials: 4-Bromobenzonitrile, Butyllithium, Zinc Bromide, Nickel Acetylacetonate ($\text{Ni}(\text{acac})_2$), Ethyl 3-iodopropionate, Tetrahydrofuran (THF), Diethyl ether, Magnesium sulfate, Saturated aqueous ammonium chloride.
- Protocol:
 - Prepare the organozinc reagent, 4-cyanophenylzinc bromide, by reacting 4-bromobenzonitrile with butyllithium in THF at low temperatures (-100 °C), followed by transmetalation with zinc bromide.
 - In a separate flask, charge $\text{Ni}(\text{acac})_2$ under an inert argon atmosphere.
 - Add the prepared 4-cyanophenylzinc bromide and ethyl 3-iodopropionate to the nickel catalyst.
 - Allow the reaction to proceed for 12-15 hours.
 - Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
 - Dry the combined organic extracts over magnesium sulfate, filter, and concentrate via rotary evaporation.
 - Purify the resulting crude product by column chromatography to yield ethyl 3-(4-cyanophenyl)propionate.

Step 2: Hydrolysis to **3-(4-cyanophenyl)propanoic acid**

This step involves the base-catalyzed hydrolysis of the ester to the carboxylic acid.

- Materials: Ethyl 3-(4-cyanophenyl)propionate, Sodium hydroxide (or another suitable base), Water, Ethanol (as a co-solvent), Hydrochloric acid.
- Protocol:
 - Dissolve the ethyl 3-(4-cyanophenyl)propionate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
 - Heat the mixture under reflux for several hours to ensure complete hydrolysis.
 - Monitor the reaction by a suitable method (e.g., TLC).
 - After completion, cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
 - Acidify the remaining aqueous solution with hydrochloric acid until a precipitate forms.
 - Collect the solid precipitate (**3-(4-cyanophenyl)propanoic acid**) by filtration, wash with cold water, and dry under vacuum.

The workflow for this synthesis is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-(4-cyanophenyl)propanoic acid**.

Safety Information

3-(4-cyanophenyl)propanoic acid is classified as an acute toxicant and requires careful handling.

- Hazard Classifications: Acute Toxicity 4 (Oral, Dermal, Inhalation).
- Signal Word: Warning.
- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
- Precautionary Statements: P261, P264, P280, P301+P312, P302+P352+P312, P304+P340+P312.

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area.

- To cite this document: BenchChem. [3-(4-cyanophenyl)propanoic acid basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181187#3-4-cyanophenyl-propanoic-acid-basic-properties\]](https://www.benchchem.com/product/b181187#3-4-cyanophenyl-propanoic-acid-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com